3-(4-bromo-3-methoxyphenyl)propanoic acid
Description
Contextual Significance as a Building Block in Organic and Medicinal Chemistry
The true value of 3-(4-bromo-3-methoxyphenyl)propanoic acid lies in its role as an intermediate in the synthesis of novel organic compounds. The presence of the bromine atom on the phenyl ring offers a prime site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.
Furthermore, the methoxy (B1213986) group can influence the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group, which is a common feature in many biologically active molecules. The propanoic acid side chain itself can be modified through various reactions, including amidation to form amides, esterification to form esters, or reduction to form alcohols, further expanding the diversity of potential derivatives.
Overview of Research Trajectories for Arylpropanoic Acid Scaffold Derivatives
The arylpropanoic acid scaffold is a well-established and highly significant pharmacophore in medicinal chemistry. mdpi.commdpi.comhumanjournals.com This structural motif is the backbone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including widely recognized medications like ibuprofen (B1674241) and naproxen. mdpi.commdpi.comhumanjournals.com The research into arylpropanoic acid derivatives has been extensive and continues to evolve, exploring a wide range of therapeutic applications beyond inflammation.
Initial research focused heavily on the anti-inflammatory, analgesic, and antipyretic properties of these compounds. mdpi.comhumanjournals.com However, contemporary research has expanded to investigate their potential as anticancer, anticonvulsant, and antimicrobial agents. mdpi.com The ability to modify the aryl group and the propanoic acid chain allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
For instance, the introduction of different substituents on the aromatic ring can significantly impact the compound's potency and selectivity for specific biological targets. The exploration of various derivatives has led to the discovery of compounds with enhanced efficacy and reduced side effects compared to earlier generations of NSAIDs. The ongoing research in this area underscores the enduring importance of the arylpropanoic acid scaffold as a privileged structure in the quest for new and improved therapeutic agents.
While direct and extensive research on this compound itself is not widely documented, its structural components strongly suggest its potential as a valuable starting material for the synthesis of novel compounds within these established and emerging research trajectories. The combination of a reactive bromine atom, a modifiable methoxy group, and the proven arylpropanoic acid core makes it a compound of significant interest for synthetic and medicinal chemists.
Properties
CAS No. |
1261472-43-8 |
|---|---|
Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 4 Bromo 3 Methoxyphenyl Propanoic Acid
Established Synthetic Routes for 3-(4-bromo-3-methoxyphenyl)propanoic acid
The synthesis of this compound is not explicitly detailed in the provided search results. However, general methods for the synthesis of related brominated phenylpropanoic acids can be inferred. For instance, a common approach involves the hydrobromination of a corresponding cinnamic acid derivative. This reaction typically utilizes hydrobromic acid in a suitable solvent like glacial acetic acid. prepchem.com The cinnamic acid precursor, in turn, can be synthesized through various well-established methods, such as the Perkin or Knoevenagel condensation.
Another plausible route could involve the bromination of 3-(3-methoxyphenyl)propanoic acid. This would require regioselective bromination at the 4-position of the phenyl ring, which can be achieved using appropriate brominating agents and catalysts. The starting material, 3-(3-methoxyphenyl)propanoic acid, is a known human metabolite. selleckchem.com
The table below summarizes a potential synthetic pathway based on general chemical knowledge.
| Reaction Step | Reactants | Reagents and Conditions | Product |
| Step 1: Perkin or Knoevenagel Condensation | 3-Methoxybenzaldehyde, Acetic Anhydride or Malonic Acid | Base (e.g., sodium acetate (B1210297) or piperidine), Heat | 3-(3-methoxyphenyl)acrylic acid (3-Methoxycinnamic acid) |
| Step 2: Reduction | 3-(3-methoxyphenyl)acrylic acid | H₂, Pd/C or other reducing agents | 3-(3-methoxyphenyl)propanoic acid |
| Step 3: Bromination | 3-(3-methoxyphenyl)propanoic acid | Br₂, FeBr₃ or other brominating agents | This compound |
Derivatization Strategies for Structural Diversification
The presence of two reactive functional groups, the carboxylic acid and the bromo-methoxy phenyl ring, allows for extensive derivatization of this compound, leading to a diverse range of new molecules.
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for various chemical transformations. Standard reactions include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
Amidation: Activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with amines produces amides.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
Modifications on the Bromo-Methoxy Phenyl Ring System
The bromo and methoxy (B1213986) substituents on the phenyl ring offer further opportunities for structural modification:
Suzuki Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce new aryl or heteroaryl groups. researchgate.net
Buchwald-Hartwig Amination: The bromo group can be replaced with various amino groups through palladium-catalyzed amination reactions.
Demethylation: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide, providing a site for further functionalization.
Synthesis of Chiral Analogs and Stereoselective Pathways
The synthesis of chiral analogs of propanoic acid derivatives is an area of significant interest, particularly for pharmaceutical applications. While specific methods for the asymmetric synthesis of this compound are not detailed in the provided results, general strategies for preparing enantiomerically pure β-amino acids can be adapted. researchgate.netsci-hub.se These methods often involve the use of chiral auxiliaries or enzymatic resolutions. For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully resolved using Candida antarctica lipase (B570770) A. researchgate.net A similar enzymatic approach could potentially be applied to a suitable precursor of this compound.
Role as a Precursor for Novel Molecular Architectures
The strategic placement of the bromo and methoxy groups, along with the carboxylic acid functionality, makes this compound a valuable building block for the synthesis of complex molecular architectures. bldpharm.com For example, the bromo group allows for the introduction of various substituents through cross-coupling reactions, while the carboxylic acid can be used to link the molecule to other scaffolds or to form heterocyclic rings. This versatility has been exploited in the synthesis of derivatives with potential biological activities. nih.govmdpi.com
Catalytic Approaches in the Synthesis and Transformation of this compound Derivatives
Catalysis plays a crucial role in the efficient and selective synthesis and transformation of derivatives of this compound. As mentioned earlier, palladium-catalyzed cross-coupling reactions are instrumental in modifying the phenyl ring. researchgate.net Furthermore, the development of novel catalysts for reactions such as hydroarylation and cyclocondensation can lead to the efficient synthesis of complex derivatives. researchgate.netnih.gov For instance, Brønsted superacids like TfOH have been used to catalyze the hydroarylation of furan-containing propanoic acid derivatives. nih.gov The use of solid-supported catalysts is also a growing area of interest, offering advantages in terms of catalyst recovery and reuse. researchgate.net
Investigations into Structure Activity Relationships Sar of 3 4 Bromo 3 Methoxyphenyl Propanoic Acid Analogs
Design Principles for SAR Studies
The design of SAR studies for analogs of 3-(4-bromo-3-methoxyphenyl)propanoic acid is guided by established principles of medicinal chemistry. The core scaffold, a 3-phenylpropanoic acid, presents several opportunities for structural modification to probe its interaction with biological targets.
Key design principles include:
Modification of the Propanoic Acid Chain: The carboxylic acid group is often a critical pharmacophore, engaging in key interactions with biological targets. Modifications can include altering the length of the alkyl chain, introducing substituents at the α- and β-positions, or replacing the carboxylic acid with bioisosteres. For instance, studies on 3-arylpropionic acids have shown that introducing substituents to the propionic acid chain can enhance metabolic stability and half-life. researchgate.net
Substitution on the Phenyl Ring: The phenyl ring offers multiple positions for substitution to explore the impact of electronic and steric effects on activity. The existing 4-bromo and 3-methoxy substituents on the parent compound serve as a starting point. A common strategy involves a "bromo scan" or a "methoxy scan," where these substituents are moved to other positions or replaced with other functional groups to map the chemical space required for optimal activity. nih.gov For example, research on other scaffolds has demonstrated that the position of a methoxy (B1213986) group can significantly alter biological potency. nih.gov
Conformational Constraint: The inherent flexibility of the 3-phenylpropanoic acid backbone means the molecule can adopt numerous conformations. Designing rigid analogs or using computational methods to predict low-energy, bioactive conformations is a key principle. nih.gov By restricting the conformational freedom, it is possible to lock the molecule into its bioactive shape, potentially increasing potency and selectivity.
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of this compound analogs is highly sensitive to the position and nature of substituents on both the phenyl ring and the propanoic acid side chain.
Phenyl Ring Substituents:
The interplay between the bromo and methoxy groups is a central theme. The bromine atom, a halogen, can participate in halogen bonding and increases lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets of a target protein. The methoxy group is a hydrogen bond acceptor and can influence the electronic properties of the phenyl ring.
General observations from related arylpropionic acid series suggest that:
In some series of bioactive compounds, the introduction of a bromine atom has been found to be crucial for potency. nih.gov
The number and location of methoxy groups can have a dramatic effect on activity. For example, in a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence of a 2,5-dimethoxy substitution pattern on an aniline (B41778) ring, particularly with 4-bromination, led to the most potent compounds. nih.gov
The following table illustrates hypothetical SAR trends based on general principles observed in related compound series.
| Compound | R1 | R2 | R3 | Relative Activity |
| Analog 1 | H | H | H | Baseline |
| Analog 2 | 4-Br | 3-OCH3 | H | Reference |
| Analog 3 | 3-Br | 4-OCH3 | H | May be higher or lower |
| Analog 4 | 4-Cl | 3-OCH3 | H | May be similar or lower |
| Analog 5 | 4-Br | 3-OH | H | May be higher or lower |
| Analog 6 | 4-Br | 3-OCH3 | α-CH3 | Potentially higher |
Propanoic Acid Chain Modifications:
Modifications to the propanoic acid chain can influence the pharmacokinetic properties and target engagement. Studies on other 3-arylpropionic acids have shown that substitution at the benzylic C3 position can be a site of metabolic oxidation, and blocking this position can increase the compound's half-life. researchgate.net Introducing a methyl group at the α-position (to create a 2-arylpropionic acid) can introduce a chiral center, and often the two enantiomers exhibit different biological activities. orientjchem.org
Conformational Analysis and Bioactive Conformation Elucidation
The this compound molecule possesses considerable conformational flexibility due to the rotatable bonds in the propanoic acid side chain and the bond connecting it to the phenyl ring. Elucidating the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its biological target—is a critical aspect of SAR studies.
Key Torsional Angles:
The angle describing the rotation of the bond between the phenyl ring and the propanoic acid chain.
The angle describing the rotation around the Cα-Cβ bond of the propanoic acid chain.
Different combinations of these angles lead to a variety of low-energy conformations. Computational methods, such as molecular mechanics and quantum mechanical calculations, are often employed to map the conformational landscape and identify stable conformers. uq.edu.au
Elucidation Techniques:
The bioactive conformation is often inferred through a combination of experimental and computational approaches:
X-ray Crystallography: If the compound can be co-crystallized with its target protein, the bioactive conformation can be directly observed.
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the proximity of different parts of the molecule in solution, helping to deduce the predominant conformation(s). mdpi.com
Synthesis of Rigid Analogs: By synthesizing and testing conformationally constrained analogs, it is possible to determine which spatial arrangement of functional groups is required for activity. researchgate.net For example, if a cyclic analog that mimics a specific conformation is found to be highly active, it provides strong evidence that this is the bioactive conformation.
Pharmacophore Modeling: By aligning a series of active compounds, a 3D pharmacophore model can be generated. This model defines the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.
For arylpropionic acids, it has been shown that the dihedral angle between the phenyl ring and the carboxylic acid group can be a determinant of anti-inflammatory activity. nih.gov A more open angle has been correlated with higher activity in some cases. Understanding the preferred bioactive conformation of this compound analogs is essential for the rational design of new, more effective therapeutic agents.
Mechanistic Elucidation of Biological Interactions of 3 4 Bromo 3 Methoxyphenyl Propanoic Acid Derivatives
In Vitro Studies of Molecular Target Engagement
In vitro investigations are crucial for identifying the direct molecular targets of a compound and characterizing the nature of their interaction. For derivatives of 3-(4-bromo-3-methoxyphenyl)propanoic acid, these studies have focused on enzyme inhibition, receptor binding, and the modulation of key signaling pathways.
Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a common mechanism for therapeutic intervention. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their anticancer potential. mdpi.com In silico analyses suggested that the most potent of these compounds could exhibit binding affinity for both Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), indicating a potential dual-targeting mechanism. mdpi.com The study highlighted that the presence of an oxime moiety on the scaffold significantly enhanced antiproliferative activity. mdpi.com Specifically, compounds bearing a hydroxyimino functional group demonstrated the most potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values significantly lower than the standard chemotherapeutic agent, cisplatin. mdpi.com
The interaction of these derivatives with cell surface receptors, particularly G-protein-coupled receptors (GPCRs), has been a key area of research. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, can fine-tune receptor activity. nih.govnih.gov
A notable study identified a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for GPR34, a rhodopsin-like GPCR. nih.gov Structure-activity relationship (SAR) studies led to the identification of a lead compound, which displayed significant potency in blocking GPR34 activity in both a GloSensor cAMP assay and a Tango assay. nih.gov This antagonist was also shown to inhibit the downstream signaling of the receptor, specifically the phosphorylation of ERK1/2 induced by the natural ligand, lysophosphatidylserine, in cells expressing GPR34. nih.govresearchgate.net
The binding of a ligand to a receptor often triggers a cascade of intracellular signaling events. One of the most common second messengers is cyclic adenosine (B11128) monophosphate (cAMP). The activity of this compound derivatives has been assessed by measuring their impact on these pathways.
In the investigation of GPR34 antagonists, the potency of the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives was quantified using a GloSensor cAMP assay. nih.gov The most potent compound identified, designated 5e, exhibited an IC₅₀ value of 0.680 μM in this assay, demonstrating its ability to effectively modulate this critical intracellular signaling pathway. nih.gov
Cellular Response Studies in Model Systems
Beyond molecular target engagement, it is vital to understand how these compounds affect whole cells. Cellular response studies in various model systems have provided insights into the antiproliferative and antimicrobial potential of this compound derivatives.
A significant body of research has focused on the anticancer effects of these derivatives across a range of cancer cell lines.
One study detailed the structure-dependent antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line. mdpi.com The most promising compounds from this series also showed potent activity against both drug-sensitive (H69) and multidrug-resistant (H69AR) small-cell lung cancer cell lines. mdpi.com Another series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov The most effective compounds in this series were able to reduce A549 cell viability by 50% and also suppressed cancer cell migration. nih.gov Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with results showing generally higher cytotoxicity against the glioblastoma cells. nih.gov
Interactive Table: Antiproliferative Activity of Selected Propanoic Acid Derivatives
| Derivative Class | Cell Line | Activity | Source |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung) | IC₅₀ = 2.47 µM (for most potent derivative) | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | H69 (Lung) | Potent cytotoxicity | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | H69AR (Resistant Lung) | Potent cytotoxicity | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid | A549 (Lung) | Reduced viability by 50% | nih.gov |
| 3-[(4-methoxyphenyl)amino]propanehydrazide | U-87 (Glioblastoma) | Reduced viability to 19.6% | nih.gov |
| 3-[(4-methoxyphenyl)amino]propanehydrazide | MDA-MB-231 (Breast) | Reduced viability to 43.7% | nih.gov |
In addition to anticancer properties, derivatives of this compound have been explored for their potential to combat infectious diseases.
A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a panel of multidrug-resistant pathogens. nih.govnih.govresearchgate.net Notably, certain hydrazone derivatives containing heterocyclic substituents displayed the most potent and broad-spectrum activity. nih.govnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), Gram-negative pathogens, and drug-resistant Candida species, including the emerging threat Candida auris. nih.govnih.gov
In a separate study, 4-bromo-3′,4′-dimethoxychalcone, a related derivative, was shown to be active against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. ceon.rs
Interactive Table: Antimicrobial Activity of Selected Propanoic Acid Derivatives
| Derivative Class | Pathogen | Activity (MIC) | Source |
| 3-((4-hydroxyphenyl)amino)propanoic acid (Hydrazone derivatives) | Methicillin-resistant S. aureus (MRSA) | 1–8 µg/mL | nih.govnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid (Hydrazone derivatives) | Vancomycin-resistant E. faecalis (VRE) | 0.5–2 µg/mL | nih.govnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid (Hydrazone derivatives) | Gram-negative pathogens | 8–64 µg/mL | nih.govnih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid (Hydrazone derivatives) | Candida auris | 0.5–64 µg/mL | nih.govnih.gov |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 mm (inhibition zone) | ceon.rs |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 mm (inhibition zone) | ceon.rs |
Genotoxicity and Phytotoxicity Assessments in Plant Models (e.g., Triticum aestivum)
Future research in this area would be necessary to understand the potential ecological impact of this compound. Such studies would typically involve exposing Triticum aestivum seeds or seedlings to varying concentrations of the acid and its derivatives. Key parameters for assessment would include:
Genotoxicity: Analysis of chromosomal aberrations, micronucleus formation, and DNA damage using techniques like the Comet assay in root tip cells.
Phytotoxicity: Measurement of seed germination rate, root and coleoptile elongation, biomass accumulation, and observation of any morphological abnormalities.
Without such dedicated studies, any statements regarding the genotoxicity and phytotoxicity of this compound would be speculative.
Pre-clinical Mechanistic Investigations in Animal Models (e.g., muscle function, protein catabolism)
As of the current body of scientific literature, pre-clinical investigations into the specific effects of this compound on muscle function and protein catabolism in animal models have not been reported. The influence of this compound on physiological processes such as muscle contractility, endurance, and the molecular pathways governing protein synthesis and degradation remains an uninvestigated area.
For context, related non-brominated compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA), have been studied for their effects on muscle health. However, the presence of a bromine atom in the 4-position of the phenyl ring of the title compound introduces significant changes to its electronic and lipophilic properties, meaning that the biological activities of HMPA cannot be extrapolated to its brominated analogue.
A comprehensive pre-clinical investigation of this compound would necessitate animal studies, likely in rodent models, to explore its impact on:
Muscle Function: Assessments would include grip strength tests, treadmill endurance analysis, and in-vitro muscle contractility studies.
Protein Catabolism: Key markers of protein breakdown, such as the expression of ubiquitin ligases (e.g., MuRF1 and MAFbx/atrogin-1) in muscle tissue and levels of metabolites like 3-methylhistidine in urine, would be quantified.
Until such research is conducted and published, the role of this compound in modulating muscle physiology is unknown.
Biotransformation Pathways and Metabolite Identification in Experimental Systems
The biotransformation pathways and the identity of the resulting metabolites of this compound have not been elucidated in published experimental systems. The metabolism of a xenobiotic compound is a critical determinant of its biological activity, and in the case of this particular acid, the metabolic fate remains to be characterized.
Typically, the biotransformation of a compound like this compound would be investigated using in vitro systems, such as liver microsomes or hepatocytes, and in vivo animal models. The primary metabolic reactions would likely involve Phase I (functionalization) and Phase II (conjugation) pathways. Potential metabolic transformations could include:
O-demethylation: Enzymatic removal of the methyl group from the methoxy (B1213986) substituent.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Glucuronidation and Sulfation: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
Debromination: The potential cleavage of the carbon-bromine bond, although this is generally a less common metabolic pathway for aromatic bromides.
The identification of metabolites would be accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Understanding the biotransformation of this compound is essential for a complete picture of its pharmacological and toxicological profile. Without empirical data, any proposed metabolic pathways are purely theoretical.
Computational Chemistry and Cheminformatics Applications for 3 4 Bromo 3 Methoxyphenyl Propanoic Acid and Its Analogs
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. researchgate.net This method is crucial for understanding the interactions that drive biological activity and for designing new, more potent compounds. nih.govscilit.com
For analogs of 3-(4-bromo-3-methoxyphenyl)propanoic acid, molecular docking studies have been instrumental in identifying potential biological targets and explaining observed activities. For instance, docking studies on substituted phenylpropanoic acid derivatives have been used to investigate their anti-inflammatory and anticancer properties. nih.govscilit.comtechnologynetworks.com In one study, derivatives of 2-(3-benzoylphenyl)propanoic acid were synthesized and docked into the active sites of matrix metalloproteinases (MMPs) and cyclooxygenases (COX), enzymes implicated in inflammation and cancer. nih.govscilit.com The results of these docking studies provided a structural basis for the observed anti-inflammatory and anticancer activities of the synthesized compounds. nih.govscilit.comtechnologynetworks.com
Similarly, docking simulations have been employed to identify potential COX-2 inhibitors among β-hydroxy-β-arylpropanoic acids, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These studies help in understanding the structural requirements for selective inhibition of COX-2, a key target for anti-inflammatory therapies. nih.gov The insights gained from such docking studies on analogous compounds can be extrapolated to predict the potential protein targets for this compound and guide the design of future experimental studies.
A docking study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, a compound with a similar substitution pattern, explored its potential as an antibacterial, antifungal, and anticancer agent by docking it into the active sites of relevant target proteins. researchgate.net Another study on p-methoxycinnamoyl hydrazides used molecular docking to predict their anticancer potential, with one derivative showing a high potential. impactfactor.org These examples highlight the power of molecular docking in predicting the therapeutic potential of compounds structurally related to this compound.
Table 1: Examples of Molecular Docking Studies on Analogs of this compound
| Compound Class | Target Protein(s) | Predicted Activity | Reference(s) |
| 2-(3-benzoylphenyl) propanoic acid derivatives | Matrix Metalloproteinases (MMPs), Cyclooxygenases (COX) | Anti-inflammatory, Anticancer | nih.govscilit.comtechnologynetworks.com |
| β-hydroxy-β-arylpropanoic acids | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole | FabH (antibacterial), Kre2p/Mnt1p (antifungal), FGFR1 Kinase (anticancer) | Antibacterial, Antifungal, Anticancer | researchgate.net |
| p-Methoxycinnamoyl hydrazides | Not specified | Anticancer | impactfactor.org |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | COX-1, COX-2 | Anti-inflammatory | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. nih.gov
QSAR studies have been successfully applied to various classes of compounds analogous to this compound. For example, a QSAR study was conducted on a series of meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which are relevant for the treatment of diabetes. sphinxsai.comresearchgate.net The resulting QSAR model had a high correlation coefficient, indicating its predictive power. sphinxsai.comresearchgate.net
Another study focused on developing 2D and 3D-QSAR models for oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual activators of PPARα and PPARγ. nih.gov The developed models helped in understanding the structural requirements for their antihyperglycemic activity. nih.gov Similarly, QSAR models have been constructed for the hepatocyte toxicity of phenols, using quantum topological molecular similarity (QTMS) descriptors. nih.gov Such models are crucial for predicting potential toxicity and for designing safer compounds.
The application of QSAR is not limited to predicting therapeutic activities. It has also been used to model the molecular initiating events in adverse outcome pathways, such as pulmonary fibrosis. nih.gov By understanding the relationship between chemical structure and toxicity, QSAR can aid in the early identification and avoidance of potentially harmful compounds. The principles and methodologies from these QSAR studies on related structures could be directly applied to predict the biological activities and potential toxicities of this compound and its derivatives.
Density Functional Theory (DFT) for Elucidating Reaction and Interaction Mechanisms (e.g., free radical scavenging)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov In the context of medicinal chemistry, DFT is particularly useful for studying reaction mechanisms, such as those involved in free radical scavenging and antioxidant activity. unec-jeas.comresearchgate.net
The antioxidant potential of phenolic compounds, which are structurally related to this compound, has been extensively studied using DFT. unec-jeas.comnih.govscribd.com These studies often calculate parameters like the O-H bond dissociation enthalpy (BDE) to predict the antioxidant activity of a compound. nih.govscribd.com A lower BDE generally indicates a higher antioxidant capacity. researchgate.net
DFT calculations have been used to rank the antioxidant activity of various phenolic acids, such as caffeic acid, ferulic acid, and p-coumaric acid. unec-jeas.comnih.govscribd.com These studies have shown that the position of hydroxyl groups on the benzene (B151609) ring and the presence of intramolecular hydrogen bonding significantly influence the antioxidant activity. nih.govscribd.com For example, DFT studies on phenolic acids have elucidated the mechanisms of their antioxidant action, including hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton-loss electron-transfer (SPLET). researchgate.net
The insights from these DFT studies can be applied to understand the potential antioxidant properties of this compound. The presence of a methoxy (B1213986) group and a bromine atom on the phenyl ring would influence its electronic properties and, consequently, its ability to scavenge free radicals. DFT calculations could predict the BDE of the phenolic hydroxyl group (if present in an analog) or other reactive sites, providing a theoretical basis for its antioxidant potential.
Table 2: DFT-Calculated Bond Dissociation Enthalpy (BDE) for Selected Phenolic Acids
| Compound | BDE (kcal/mol) in Benzene | BDE (kcal/mol) in Water | Reference(s) |
| Caffeic acid | 78.8 | 85.1 | vjs.ac.vn |
| Gallic acid | 78.1 | N/A | vjs.ac.vn |
| Ferulic acid | N/A | 84.6 | vjs.ac.vn |
| Chlorogenic acid | N/A | N/A | vjs.ac.vn |
| Vanillic acid | N/A | N/A | vjs.ac.vn |
| p-Coumaric acid | N/A | N/A | unec-jeas.com |
Note: N/A indicates that the data was not available in the cited sources.
In Silico Prediction of Pharmacological Profiles and Target Prioritization
In silico pharmacology encompasses a range of computational methods used to predict the pharmacological properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govbohrium.com These methods are essential for prioritizing compounds for further development and for identifying potential off-target effects. nih.gov
The prediction of pharmacological profiles often involves the use of computational models and databases that relate a compound's structure to its likely biological activities. nih.gov For instance, in silico methods can be used for virtual ligand screening, where large libraries of compounds are computationally screened against a panel of biological targets to identify potential hits. bohrium.com This approach, also known as virtual affinity profiling, can provide a comprehensive overview of a compound's likely pharmacological profile. bohrium.com
For compounds like this compound, in silico ADMET prediction can provide valuable insights into its drug-like properties. nih.gov For example, computational tools can predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov Studies on phenolic compounds have utilized such in silico tools to predict their pharmacokinetic and toxicity profiles. nih.govnih.gov
Furthermore, target prioritization can be performed using inverse docking approaches, where a molecule is docked into a database of multiple protein structures to identify potential binding partners. nih.gov This can help in identifying both the intended therapeutic targets and potential off-targets that could lead to adverse effects. By applying these in silico methods to this compound, researchers can gain a comprehensive understanding of its potential pharmacological profile and prioritize it for further experimental investigation.
Table 3: Commonly Predicted In Silico Pharmacological Properties
| Property | Description | Importance in Drug Discovery |
| Absorption | The process by which a drug enters the bloodstream. | Determines the bioavailability of an orally administered drug. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's concentration at its site of action. |
| Metabolism | The chemical modification of a drug by the body. | Affects the drug's duration of action and potential for drug-drug interactions. |
| Excretion | The removal of a drug and its metabolites from the body. | Determines the drug's half-life and potential for accumulation. |
| Toxicity | The degree to which a substance can harm humans or animals. | A critical factor in determining the safety of a drug candidate. |
Advanced Analytical Characterization in Research of 3 4 Bromo 3 Methoxyphenyl Propanoic Acid and Its Derivatives
Spectroscopic Methods for Structural Confirmation and Reaction Monitoring
Spectroscopic techniques are indispensable tools for the structural elucidation of 3-(4-bromo-3-methoxyphenyl)propanoic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones in this analytical workflow, providing detailed information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propanoic acid side chain. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the propanoic acid chain would appear as two triplets. For a related compound, 3-(p-methoxyphenyl)propionic acid, the methoxy protons appear as a singlet at approximately 3.77 ppm, while the methylene (B1212753) protons of the propanoic acid chain appear as triplets at around 2.65 and 2.89 ppm. chemicalbook.com The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid, characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoic acid chain are observed. chemicalbook.com For this compound, the carbon atom attached to the bromine would show a characteristic chemical shift, and the other aromatic carbons would be influenced by the presence of both the bromo and methoxy substituents.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info Another key absorption is the sharp and intense C=O stretching band of the carbonyl group, typically found around 1700 cm⁻¹. docbrown.info The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would also be observable. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.
Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Chromatographic methods are essential for determining the purity of this compound and for analyzing complex mixtures that may arise during its synthesis or derivatization.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For the analysis of related phenylpropanoic acid derivatives, reversed-phase HPLC is commonly used. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. For instance, a method for a similar compound, 3-[4-(2-methylpropyl)phenyl] propanoic acid, utilized a silica (B1680970) column with a mobile phase of hexane, ethyl acetate (B1210297), and trifluoroacetic acid. researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A supplier of the related 3-(3-Methoxyphenyl)propionic acid reports a purity of 99.46% as determined by HPLC. selleckchem.com
Gas Chromatography (GC) can also be used, particularly for more volatile derivatives of this compound. To increase volatility and improve peak shape, the carboxylic acid is often derivatized, for example, by esterification to its methyl or ethyl ester. The choice of column (stationary phase) is critical and depends on the polarity of the analyte. A flame ionization detector (FID) is commonly used for detection.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the precise molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₁BrO₃. The presence of bromine is readily identified from the isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The monoisotopic mass of this compound is approximately 257.989 g/mol . uni.lu
The fragmentation of carboxylic acids in the mass spectrometer often proceeds through characteristic pathways. chim.ludocbrown.info Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxyl group (a loss of 45 Da for -COOH) and cleavage of the C-C bonds in the propanoic acid side chain. For halogenated aromatic compounds, the loss of the halogen atom can be a significant fragmentation pathway. nih.gov
Predicted mass spectrometry data for the constitutional isomer 3-(4-bromo-2-methoxyphenyl)propanoic acid shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Similar adducts would be expected for this compound.
X-ray Crystallography for Solid-State Structure Elucidation of Derivatives
For derivatives that form suitable single crystals, X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the conformation of the molecule in the solid state. The crystal structure of a derivative would reveal how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding (from the carboxylic acid), dipole-dipole interactions, and van der Waals forces. For example, studies on related chalcone (B49325) derivatives, which also contain substituted phenyl rings, have utilized X-ray crystallography to determine their molecular conformation and analyze intermolecular interactions like C-H···O hydrogen bonds that stabilize the crystal structure. nih.govnist.gov
Emerging Research Directions and Future Perspectives for 3 4 Bromo 3 Methoxyphenyl Propanoic Acid
Design and Synthesis of Novel Chemical Scaffolds Incorporating the 3-(4-bromo-3-methoxyphenyl)propanoic Acid Motif
The core structure of this compound presents a versatile template for the synthesis of novel chemical scaffolds. The presence of a carboxylic acid, a methoxy (B1213986) group, and a bromine atom on the phenyl ring offers multiple points for chemical modification, allowing for the generation of a diverse range of derivatives.
Arylpropanoic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities. For instance, analogs of other substituted propionic acids have been investigated for their potential as antitumor agents. The synthesis and biological evaluation of analogs of 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid have demonstrated that modifications to the heterocyclic ring system can significantly impact their antitumor activity. nih.gov This highlights the importance of the core scaffold in determining biological function.
Future research could focus on utilizing the this compound motif to create new classes of compounds. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the aromatic ring can undergo various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce a wide array of substituents. This synthetic versatility would enable the construction of libraries of novel compounds for biological screening. The development of synthetic methodologies to efficiently generate these derivatives would be a crucial first step in exploring their potential applications.
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Studies
To understand the potential biological effects of novel compounds derived from this compound, the integration of advanced omics technologies will be essential. These technologies, including proteomics, metabolomics, and genomics, provide a global view of cellular processes and can help elucidate the mechanism of action of new chemical entities.
For example, metabolomic profiling has been successfully used to classify the modes of action of uncharacterized antimicrobial compounds. nih.gov By analyzing the changes in the metabolome of bacteria upon treatment with a compound, researchers can infer its biological target. nih.gov A similar approach could be applied to derivatives of this compound to identify their potential cellular targets and pathways.
Proteomics can identify the proteins that interact with a small molecule, offering direct insights into its mechanism of action. By incubating the compound with cell lysates and identifying the proteins that bind to it, potential protein targets can be discovered. This information is invaluable for optimizing the compound's structure to enhance its activity and selectivity.
Genomic approaches, such as sequencing resistant mutants, can also pinpoint the cellular targets of a compound. By identifying the gene mutations that confer resistance, researchers can infer the protein or pathway that is being inhibited.
While no specific omics studies have been published on this compound itself, the application of these powerful technologies to its future derivatives will be a critical step in understanding their biological functions and therapeutic potential.
Development of Compound Libraries for High-Throughput Screening Initiatives
The development of diverse compound libraries is a cornerstone of modern drug discovery. researchgate.net High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.govufl.edu Building compound libraries based on the this compound scaffold could lead to the discovery of novel hit compounds for a variety of biological targets.
The synthetic tractability of the this compound core makes it an attractive starting point for combinatorial chemistry. By systematically varying the substituents at the carboxylic acid and the aromatic ring, a large and diverse library of compounds can be generated. These libraries can then be screened in HTS campaigns against a wide range of biological assays, including those for enzymes, receptors, and whole-cell-based phenotypes.
The construction of such libraries can be guided by computational methods to ensure chemical diversity and drug-like properties. The ultimate goal is to create a collection of molecules with a high potential for interacting with biological systems and yielding valuable lead compounds for further development. While there are no current reports of HTS libraries specifically containing derivatives of this compound, the principles of library design and HTS are well-established and could be readily applied to this chemical scaffold in the future.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 3-(4-bromo-3-methoxyphenyl)propanoic acid?
- Methodology :
- Regioselective bromination : Start with 3-(3-methoxyphenyl)propanoic acid. Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled conditions to brominate the para position of the methoxy-substituted phenyl ring. Monitor reaction progress via TLC or HPLC .
- Protection of functional groups : Protect the carboxylic acid group using tert-butyl esters to avoid side reactions during bromination. Deprotect with trifluoroacetic acid (TFA) post-bromination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR and mass spectrometry .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and methoxy groups) and stereochemistry. Compare chemical shifts with NIST reference data for similar arylpropanoic acids .
- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀BrO₃) and isotopic patterns using high-resolution MS. The bromine isotope signature (m/z 79/81) aids identification .
- IR spectroscopy : Identify carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹) .
Q. How should stability be evaluated under varying storage conditions?
- Protocol :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC-UV.
- Stability indicators : Carboxylic acid oxidation (to ketones) and demethylation of the methoxy group are primary degradation pathways. Use LC-MS to detect byproducts like 3-(4-bromo-3-hydroxyphenyl)propanoic acid .
- Storage recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize oxidation .
Q. What preliminary assays are used to screen its biological activity?
- Approaches :
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to known arylpropanoic acid inhibitors (e.g., NSAIDs). Use fluorometric or colorimetric substrates .
- Antioxidant activity : Assess free radical scavenging (DPPH/ABTS assays) and metal chelation capacity, given the phenolic hydroxyl group in related metabolites .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. What metabolic transformations occur in mammalian models?
- Pathways :
- Phase I metabolism : Hepatic CYP450 enzymes may demethylate the methoxy group to yield 3-(4-bromo-3-hydroxyphenyl)propanoic acid, followed by glucuronidation/sulfation .
- Gut microbiota metabolism : In vivo, colonic microbiota may reduce the propanoic acid side chain or decarboxylate it to form brominated phenylacetic acid derivatives .
- Analytical validation : Use LC-MS/MS to detect phase II conjugates (e.g., glucuronides) in urine or plasma from rodent models .
Q. How can contradictions in reported biological activity be resolved?
- Strategies :
- Standardize assay conditions : Variations in cell lines (e.g., primary vs. immortalized), serum concentrations, or incubation times can alter results. Replicate studies under controlled O₂ levels and pH .
- Address solubility issues : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Confirm compound stability in culture media via LC-MS .
- Cross-validate with structural analogs : Compare activity with 3-(4-chloro-3-methoxyphenyl)propanoic acid to isolate electronic effects of bromine .
Q. How do substituent modifications impact bioactivity?
- Structure-activity relationship (SAR) insights :
- Bromine vs. hydroxyl : Bromine’s electron-withdrawing effect enhances metabolic stability but may reduce COX-2 selectivity compared to hydroxylated analogs .
- Methoxy position : 3-methoxy substitution (vs. 4-methoxy) improves membrane permeability in Caco-2 assays due to reduced hydrogen bonding .
- Propanoic acid chain : Shortening to acetic acid decreases anti-inflammatory activity, likely due to reduced binding affinity .
Q. What advanced methods improve quantification in complex matrices?
- Analytical innovations :
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for studying stereospecific metabolism .
- Stable isotope dilution : Synthesize deuterated internal standards (e.g., D₃-3-(4-bromo-3-methoxyphenyl)propanoic acid) for precise LC-MS/MS quantification in plasma .
- Microsampling CE-MS : Capillary electrophoresis coupled with MS enables low-volume (<10 µL) analysis of tissue homogenates, reducing animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
